molecular formula C19H16BrN3O4S B2623864 (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 864976-00-1

(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2623864
CAS No.: 864976-00-1
M. Wt: 462.32
InChI Key: UQHNRIMXEINCPJ-DYBBPNSKSA-N
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Description

This compound belongs to the class of benzo[d]thiazole derivatives fused with acrylamide moieties. Its structure features:

  • A 3-(2-methoxyethyl) substituent on the thiazole nitrogen, contributing to solubility and steric modulation .

Synthetic routes for similar compounds (e.g., via Knoevenagel condensation or nucleophilic substitution) suggest that this molecule is likely synthesized through multi-step reactions involving halogenation, amine alkylation, and acrylamide coupling .

Properties

IUPAC Name

(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-27-10-9-22-16-7-6-14(20)12-17(16)28-19(22)21-18(24)8-5-13-3-2-4-15(11-13)23(25)26/h2-8,11-12H,9-10H2,1H3/b8-5+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHNRIMXEINCPJ-GIOAMXNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. Its molecular formula indicates a weight of approximately 442.29 g/mol, and it features a benzo[d]thiazole moiety, an acrylamide linkage, and a nitrophenyl substituent. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which include the formation of the benzo[d]thiazole framework followed by the introduction of the acrylamide and nitrophenyl groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

  • Cell Proliferation Inhibition : The MTT assay demonstrated that benzothiazole derivatives significantly reduced cell viability in A431 and A549 cells. The lead compound B7 , a related benzothiazole derivative, exhibited IC50 values in the micromolar range, indicating potent anticancer effects .
  • Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with these derivatives, suggesting that they activate intrinsic apoptotic pathways .

Anti-inflammatory Activity

In addition to their anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage cell lines treated with these compounds.

  • Cytokine Modulation : ELISA assays confirmed that treatment with certain benzothiazole derivatives led to decreased levels of IL-6 and TNF-α in RAW264.7 macrophages, positioning these compounds as potential candidates for dual-action therapies targeting both cancer and inflammation .

Structure-Activity Relationship (SAR)

The structural features of This compound play a crucial role in its biological activity. Variations in substituents can significantly affect the compound's potency and selectivity.

CompoundStructural FeaturesBiological Activity
B76-chloro; nitro groupStrong anticancer activity; reduced inflammatory markers
Target Compound6-bromo; methoxyethyl groupPotential anticancer and anti-inflammatory effects

Case Studies

Recent studies have focused on evaluating the biological activities of various benzothiazole derivatives:

  • Study on Compound B7 : This compound was shown to inhibit cancer cell proliferation significantly while also modulating inflammatory responses through cytokine regulation .
  • General Benzothiazole Derivatives : A comprehensive evaluation of 25 novel benzothiazole compounds highlighted their diverse biological activities, including notable anticancer effects across multiple cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and properties of the target compound with analogs:

Compound Name Core Structure Substituents Synthesis Method Key Properties
Target Compound Benzo[d]thiazole-acrylamide 6-Br, 3-(2-methoxyethyl), 3-nitrophenyl Likely multi-step alkylation/condensation High polarity (methoxyethyl), strong electron-withdrawing nitro group
(E)-N-((Z)-4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide Benzo[d]thiazole-acrylamide 4-OCH₃, 3,7-diCH₃, 3-nitrophenyl Acid-catalyzed condensation Enhanced lipophilicity (methyl groups), reduced solubility compared to target
I8: 2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Quinoline-benzo[d]thiazole 4-fluorostyryl, 3-methylbenzo[d]thiazole Suzuki coupling and quaternization Cationic charge, fluorescence properties, potential DNA intercalation
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Benzoimidazole-acrylamide 1-methylbenzoimidazole, 5-methylisoxazole Amide coupling via EDCl/HOBt Dual heterocyclic system, moderate solubility in polar solvents
2-(4-Methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one Benzothiazine 4-methoxybenzylidene, 6-nitro Knoevenagel condensation Extended conjugation, nitro group enhances stability and photophysical activity

Key Differences and Implications

Substituent Effects :

  • The 6-bromo group in the target compound increases molecular weight (vs. chloro analogs ) and may enhance halogen bonding in biological targets.
  • The 2-methoxyethyl chain improves solubility in polar solvents compared to methyl or benzyl groups in analogs like I8 .

Cationic quinoline derivatives (e.g., I8) exhibit distinct electronic profiles due to their positive charge, unlike the neutral acrylamide target .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise control over regioselective bromination and acrylamide coupling, whereas simpler analogs (e.g., benzothiazines) are synthesized via one-step condensations .

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